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Abstract

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose)
polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4][5] With a
Ki of 1 nM for PARP-1 and 1.5 nM for PARP-2, A-966492 stands out as one of the most potent
PARP inhibitors identified to date.[1][2][3][4][5][6] This benzimidazole carboxamide derivative
demonstrates excellent cellular potency, oral bioavailability across multiple species, and the
ability to cross the blood-brain barrier.[1][6][7] Its mechanism of action, centered on the
inhibition of DNA repair pathways, makes it a significant agent for cancer therapy, particularly in
combination with DNA-damaging agents. This document provides a comprehensive overview
of the chemical structure, properties, biological activity, and experimental protocols related to
A-966492.

Chemical Structure and Properties

A-966492, with the IUPAC name (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-
carboxamide, is a structurally distinct benzimidazole analogue.[1][6]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15586565?utm_src=pdf-interest
https://www.benchchem.com/product/b15586565?utm_src=pdf-body
https://www.apexbt.com/a-966492.html
https://www.medchemexpress.com/A-966492.html
https://bpsbioscience.com/a-966492
https://www.amsbio.com/a-966492-ams-27601-1
https://dcchemicals.com/coa/COA_DC7046.html
https://www.benchchem.com/product/b15586565?utm_src=pdf-body
https://www.apexbt.com/a-966492.html
https://www.medchemexpress.com/A-966492.html
https://bpsbioscience.com/a-966492
https://www.amsbio.com/a-966492-ams-27601-1
https://dcchemicals.com/coa/COA_DC7046.html
https://www.medkoo.com/products/5992
https://www.apexbt.com/a-966492.html
https://www.medkoo.com/products/5992
https://www.selleckchem.com/products/A-966492.html
https://www.benchchem.com/product/b15586565?utm_src=pdf-body
https://www.benchchem.com/product/b15586565?utm_src=pdf-body
https://www.apexbt.com/a-966492.html
https://www.medkoo.com/products/5992
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 934162-61-5 [11[2]1[6][71[8]
Molecular Formula C18H17FN40O [1112][617118]
Molecular Weight 324.35 g/mol [21[6]1[7]
C1CC(NC1)C2=CC(=C(C=C2)
SMILES C3=NC4=C(C=CC=C4N3)C(=  [7]
O)N)F
Appearance White solid powder [6]
Purity >98% [8]
Table 1: Physicochemical Properties of A-966492
Solvent Solubility Reference
DMSO >32.4 mg/mL [1]
Water Insoluble [7]
Ethanol Insoluble [7]

Table 2: Solubility of A-966492

Mechanism of Action and Biological Activity

A-966492 exerts its biological effects through the potent inhibition of PARP-1 and PARP-2.[1][2]
[3][4][5] These enzymes play a critical role in the DNA damage response (DDR), particularly in
the repair of single-strand breaks (SSBs). By inhibiting PARP, A-966492 prevents the
recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of

unrepaired SSBs, which upon DNA replication, are converted into more lethal double-strand

breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such

as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality

and cell death.
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Diagram 1: Mechanism of Action of A-966492 in PARP Inhibition.

In Vitro Activity

A-966492 demonstrates potent inhibition of PARP-1 and PARP-2 in enzymatic assays and
significant activity in cellular assays.[6][7]

Target Assay Type Value Reference
PARP-1 Cell-free assay (Ki) 1nM [L1210314151161 71
PARP-2 Cell-free assay (Ki) 1.5nM [L1[21[31[4]15]
Whole cell assay
PARP-1 1 nM 6171
(EC50)
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Table 3: In Vitro Inhibitory Activity of A-966492

In Vivo Efficacy and Pharmacokinetics

In vivo studies have shown that A-966492 is orally bioavailable and demonstrates significant
antitumor activity, both as a single agent in BRCA1-deficient models and in combination with
DNA-damaging agents like temozolomide (TMZ) and carboplatin.[1][2][6][7]

Species Oral Bioavailability  Half-life (t1/2) Reference
Sprague-Dawley Rats  34-72% 1.7-1.9 hours 2171
Beagle Dogs 34-72% 1.7-1.9 hours 2171
Cynomolgus Monkeys  34-72% 1.7-1.9 hours 2171

Table 4: Pharmacokinetic Properties of A-966492 in Different Species

Experimental Protocols
PARP Enzyme Inhibition Assay (In Vitro)

This protocol outlines the determination of the inhibitory constant (Ki) of A-966492 against
PARP-1 and PARP-2.
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Experimental Workflow
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Diagram 2: Workflow for PARP Enzyme Inhibition Assay.
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Methodology:

Reaction Buffer Preparation: The assay is conducted in a buffer containing 50 mM Tris (pH
8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCI2.[7]

Enzyme and Substrate Preparation: Reactions are set up in 96-well plates. Each well
contains 1.5 uM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM sIDNA, and either 1 nM
PARP-1 or 4 nM PARP-2 enzyme.[7]

Inhibitor Addition: A-966492 is added at various concentrations to generate inhibition curves.

Reaction Initiation and Termination: Reactions are initiated by adding the NAD+ substrate
mixture to the enzyme mixture. After a set incubation period, the reactions are terminated by
the addition of 1.5 mM benzamide.[7]

Detection: The reaction mixtures are transferred to streptavidin-coated Flash Plates,
incubated for 1 hour, and the radioactivity is measured using a TopCount microplate
scintillation counter.[7]

Data Analysis: The Ki values are determined from the inhibition curves at various substrate
concentrations.[2][7]

Whole Cell PARP Inhibition Assay

This protocol describes the measurement of the half-maximal effective concentration (EC50) of
A-966492 in a cellular context.

Methodology:

o Cell Culture and Treatment: C41 cells are seeded in a 96-well plate and treated with varying
concentrations of A-966492 for 30 minutes.[2][7]

o DNA Damage Induction: PARP activity is induced by treating the cells with 1 mM H202 for
10 minutes to cause DNA damage.[2][7]

e Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a
prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[2][7]
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e Immunostaining:
o Plates are blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[7]
o Cells are incubated with an anti-PAR antibody (10H) for 60 minutes.[7]

o After washing, cells are incubated with a goat anti-mouse FITC-coupled secondary
antibody and 1 pg/mL DAPI for 60 minutes.[7]

o Data Acquisition and Analysis:

o Fluorescence is measured using a microplate reader at the excitation and emission
wavelengths for FITC (PAR signal) and DAPI (cell number).[7]

o PARP activity (FITC signal) is normalized to the cell number (DAPI signal).[7]

o The EC50 value is calculated from the dose-response curve.

Conclusion

A-966492 is a potent and promising PARP inhibitor with excellent preclinical activity. Its strong
inhibition of PARP-1 and PARP-2, favorable pharmacokinetic profile, and demonstrated in vivo
efficacy, particularly in combination therapies, highlight its potential as a valuable tool for
cancer research and a candidate for further clinical development. The detailed protocols
provided herein serve as a guide for researchers investigating the therapeutic applications of
PARP inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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